Boc-4-nitro-D-phenylalanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQADBXCNQPHHY-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of Boc 4 Nitro D Phenylalanine
Stereoselective Synthesis of Boc-4-nitro-D-phenylalanine and its Analogues
The precise three-dimensional arrangement of atoms in a molecule, or stereochemistry, is crucial for its biological activity. Consequently, the stereoselective synthesis of this compound, which ensures the desired D-configuration, is of paramount importance.
Asymmetric Synthetic Approaches and Enantioselective Catalysis
Asymmetric synthesis creates a specific stereoisomer, and various methods have been developed for the enantioselective production of D-phenylalanine derivatives. acs.org Biocatalytic methods, in particular, have emerged as powerful tools for synthesizing D-amino acids from their racemic mixtures with high efficiency. acs.org
One notable approach involves the use of chiral phase-transfer catalysts. For instance, the asymmetric α-alkylation of a glycine (B1666218) Schiff base with 4-nitrobenzyl bromide can be catalyzed by pseudoenantiomeric cinchona alkaloid quaternary ammonium (B1175870) salts. mdpi.com This method has been shown to produce the desired (R)-enantiomer, which corresponds to the D-configuration, in high yield and with excellent enantioselectivity. mdpi.com
Enzyme-based strategies also play a significant role. For example, engineered biocatalysts have been developed for the asymmetric synthesis of D-phenylalanines. acs.org These methods often start from accessible prochiral materials and offer high atom economy. acs.org Furthermore, techniques like crystallization-induced dynamic resolution (CIDR) have been successfully employed to resolve racemic mixtures and obtain the desired enantiomerically pure product. researchgate.net
| Method | Catalyst/Resolving Agent | Key Features | Reference |
|---|---|---|---|
| Asymmetric Phase-Transfer Catalysis | Cinchona alkaloid quaternary ammonium salts | High yield and enantioselectivity for the (R)-enantiomer. | mdpi.com |
| Engineered Biocatalysis | Engineered enzymes | High atom economy starting from prochiral materials. | acs.org |
| Crystallization-Induced Dynamic Resolution (CIDR) | Boc-D-phenylalanine | Resolves racemic mixtures to yield enantiomerically pure products. | researchgate.net |
Derivatization Strategies from Precursor Phenylalanines
A common and straightforward method to synthesize this compound is through the derivatization of the precursor amino acid, D-phenylalanine. This process typically involves two main steps: nitration of the phenyl ring followed by the introduction of the Boc protecting group.
The nitration of D-phenylalanine is usually achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. googleapis.com This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring, primarily at the para position. googleapis.com Following nitration, the resulting 4-nitro-D-phenylalanine is then protected at the α-amino group. googleapis.com
The protection step involves reacting the 4-nitro-D-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemicalbook.com This reaction yields N-Boc-4-nitro-D-phenylalanine. chemicalbook.com A specific example involves dissolving (S)-4-nitrophenylalanine in a mixture of aqueous sodium hydroxide (B78521) and tetrahydrofuran (B95107) (THF), followed by the addition of di-tert-butyldicarbonate in THF, resulting in a high yield of the Boc-protected product. chemicalbook.com
| Reactants | Solvent/Base | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| (S)-4-nitrophenylalanine, di-tert-butyldicarbonate | Aqueous 2M NaOH, THF | Stirred at ambient temperature for 1 hour | 88% | chemicalbook.com |
Protecting Group Chemistry: Role of the N-Boc Moiety and Nitro Group Reactivity
The N-tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis. total-synthesis.com Its primary function is to temporarily block the reactivity of the α-amino group of an amino acid, preventing it from forming unwanted peptide bonds during the coupling of the next amino acid in the sequence. peptide.com The Boc group is valued for its stability under a variety of conditions and its ease of removal. It is resistant to basic hydrolysis and many nucleophiles but can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA). total-synthesis.commasterorganicchemistry.com This orthogonality to other protecting groups that are removed by different mechanisms (e.g., base-labile Fmoc or hydrogenolysis-labile Cbz) is a key advantage in complex multi-step syntheses. total-synthesis.com
The nitro group on the phenyl ring of this compound serves a different purpose. It provides an additional site for chemical modification, allowing for the creation of diverse analogues. chemimpex.com The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring. This functional group can be a precursor for other functionalities; for instance, it can be reduced to an amino group, which can then be further derivatized. gla.ac.uk This versatility makes this compound a valuable building block for creating peptides with unique properties or for introducing labels and probes. chemimpex.com
Integration into Peptide Synthesis Strategies
This compound is a valuable component in the construction of peptide chains, both in solution and on a solid support. chemimpex.comsigmaaldrich.com
Application in Solution-Phase Peptide Synthesis
In solution-phase peptide synthesis, all reactions are carried out in a homogeneous solution. While it can be more labor-intensive than solid-phase methods, it is often used for large-scale synthesis of peptides. researchgate.net this compound can be readily incorporated into peptide chains using standard coupling reagents. A notable example is its use in the solution-phase synthesis of a cyclic RGD pentapeptide, where the Boc group protected the α-amino terminus during fragment condensation. researchgate.net The use of Boc-protected amino acids in solution-phase synthesis is a well-established technique. sigmaaldrich.com
Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the most common method for creating peptides in a laboratory setting. iris-biotech.de In SPPS, the growing peptide chain is attached to an insoluble resin support, which simplifies the purification process as excess reagents and byproducts can be washed away after each step. iris-biotech.de
Compatibility with Various Coupling Reactions for Peptide Assembly
This compound is a versatile amino acid derivative widely used in peptide synthesis. chemimpex.com Its tert-butyloxycarbonyl (Boc) protecting group enhances stability and solubility, while the nitro group provides additional reactivity for selective modifications. chemimpex.com This makes it a valuable component in the synthesis of bioactive peptides for pharmaceutical and biotechnological applications. chemimpex.com The Boc group protects the α-amino group, preventing unwanted side reactions during peptide bond formation. organic-chemistry.org
The compound is compatible with a range of coupling reagents used in both solid-phase and solution-phase peptide synthesis. chemimpex.comsigmaaldrich.com Common coupling reagents include carbodiimides, such as N,N'-diisopropylcarbodiimide (DIPCDI), often used in conjunction with additives like Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) to enhance efficiency and minimize racemization. beilstein-journals.orgbeilstein-journals.org Other reagents like 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate (B91526) (COMU) and O-((((1-cyano-2-ethoxy-2-oxoethylidene)amino)oxy)tris(pyrrolidin-1-yl))phosphonium hexafluorophosphate (PyOxim) have also been successfully employed in syntheses involving this compound derivatives. beilstein-journals.org
The choice of coupling reagent and conditions can be critical. For instance, in the synthesis of biaryl bicyclic peptides, the coupling of Boc-Phe(4-BPin)-OH was mediated by DIPCDI and Oxyma. beilstein-journals.orgbeilstein-journals.org The compatibility of this compound with these varied reagents highlights its utility in constructing complex peptide architectures. chemimpex.combeilstein-journals.org
Table 1: Coupling Reagents Compatible with this compound Derivatives
| Coupling Reagent | Additive | Application | Reference |
| N,N'-diisopropylcarbodiimide (DIPCDI) | Oxyma | Solid-phase synthesis of biaryl bicyclic peptides | beilstein-journals.orgbeilstein-journals.org |
| COMU | Oxyma, DIPEA | Solid-phase peptide synthesis | beilstein-journals.org |
| PyOxim | Oxyma, DIPEA | Macrolactamization in bicyclic peptide synthesis | beilstein-journals.org |
| T3P | Pyridine | Amide bond formation | nih.gov |
| DEPBT | - | Amide bond formation | nih.gov |
Formation of Cyclic Peptide Mimics and Related Structures
Synthesis of Diketopiperazine (DKP) and Aza-Diketopiperazine (Aza-DKP) Derivatives
This compound serves as a precursor in the synthesis of diketopiperazines (DKPs), which are cyclic dipeptides with significant biological activities. acs.orgcore.ac.uk The synthesis of mono-Boc-protected DKPs is a key strategy, as these activated intermediates facilitate peptide elongation in a stepwise manner. acs.org One approach involves the formation of a dipeptide from an N-protected amino acid, such as this compound, followed by cyclization. acs.org However, direct use of N-Boc amino acids in certain multi-component reactions for DKP synthesis has been found to be challenging, with hydrolysis sometimes occurring faster than the desired cyclization. nih.gov
Aza-diketopiperazines (aza-DKPs) are analogs of DKPs where a nitrogen atom replaces one of the α-carbons. rsc.orgresearchgate.net The synthesis of aza-DKPs can involve the use of activated carbazates. For example, treatment of an amine with a Boc-protected carbazate (B1233558) can lead to the formation of a semicarbazide, which upon deprotection and cyclization, yields the aza-DKP scaffold. rsc.org While direct examples using this compound are not prevalent in the provided context, the general synthetic strategies for aza-DKPs often involve Boc-protected amino acid derivatives, suggesting the potential for its inclusion. rsc.org
Cyclization Strategies for Biaryl Bicyclic Peptides
This compound derivatives are instrumental in the synthesis of complex cyclic structures like biaryl bicyclic peptides. beilstein-journals.org A key strategy involves intramolecular Suzuki–Miyaura cross-coupling reactions to form the biaryl linkage. beilstein-journals.orgresearchgate.net In a representative synthesis, a linear peptide containing both a boronic ester-functionalized phenylalanine derivative (like Boc-Phe(4-BPin)-OH) and an iodinated phenylalanine derivative is assembled on a solid support. beilstein-journals.org The intramolecular Suzuki–Miyaura reaction then creates the cyclic biaryl structure. beilstein-journals.org
Following the formation of the monocyclic biaryl peptide on the resin, the Boc group is removed under mild acidic conditions. beilstein-journals.org A subsequent macrolactamization step, often employing coupling reagents like PyOxim, is then performed to create the second cyclic structure, resulting in the final bicyclic peptide. beilstein-journals.org The nitro group on the phenylalanine can be a handle for further modifications or can be reduced to an amine group to introduce different functionalities or to be used as a point of attachment for another cyclization. nih.gov
Table 2: Cyclization Strategies Involving Boc-Phenylalanine Derivatives
| Cyclization Strategy | Key Reaction | Precursors | Resulting Structure | Reference |
| Biaryl Bicyclic Peptide Synthesis | Intramolecular Suzuki–Miyaura Cross-Coupling & Macrolactamization | Boc-Phe(4-BPin)-OH and Fmoc-Phe(4-I)-OH containing linear peptide | Biaryl Bicyclic Peptide | beilstein-journals.org |
| Side Chain-Side Chain Cyclization | Amide bond formation | Linear peptide with Fmoc-Phe(4-NO2)-OH and Fmoc-Lys(Dde)-OH | Conformationally constrained cyclic peptide | nih.gov |
Chemo-Enzymatic and Biocatalytic Synthesis Approaches
Strategic Integration of Biocatalytic Steps in Retrosynthesis
The integration of biocatalytic steps in the retrosynthesis of molecules containing D-amino acids like this compound offers significant advantages, including milder reaction conditions and high selectivity. researchgate.net Biocatalysis can be strategically employed to create chiral centers with high enantiomeric excess. researchgate.netnih.gov For the synthesis of D-phenylalanine derivatives, several chemo-enzymatic routes have been developed. researchgate.net These routes can start from a common precursor and involve key biocatalytic transformations such as reductive amination, transamination, or deracemization. researchgate.net
Enzyme-Promoted Transformations for Stereocontrol
Enzymes are powerful tools for achieving high stereocontrol in the synthesis of chiral molecules like D-phenylalanine derivatives. researchgate.netnih.gov Various enzyme classes have been engineered and applied for the synthesis of D-phenylalanines. nih.gov
D-amino acid dehydrogenases (DAADHs) can catalyze the reductive amination of the corresponding α-keto acid (phenylpyruvic acid) to yield D-phenylalanine with high enantiomeric purity. nih.gov
D-amino acid transaminases (D-AATs) can transfer an amino group from a donor molecule to an α-keto acid to produce the desired D-amino acid. researchgate.netnih.gov
Phenylalanine ammonia (B1221849) lyases (PALs) , as mentioned, catalyze the reversible amination of cinnamic acid. While the natural reaction favors L-amino acid formation, the reverse reaction can be exploited, or the enzyme can be engineered for D-selectivity. researchgate.netnih.govnih.gov A fully biocatalytic conversion of a cinnamic acid derivative to a D-phenylalanine has been reported, demonstrating a formal D-selective hydroamination. researchgate.net
These enzymatic methods provide access to enantiopure D-amino acids, which are crucial building blocks for many pharmaceuticals. nih.govnih.gov The use of biocatalysts allows for reactions to be performed under mild conditions, which is advantageous when dealing with sensitive functional groups. rsc.org
Table 3: Enzymes for Stereocontrolled Synthesis of D-Phenylalanine Derivatives
| Enzyme Class | Transformation | Substrate | Product | Reference |
| D-amino acid dehydrogenase (DAADH) | Reductive amination | α-keto acid | D-amino acid | nih.gov |
| D-amino acid transaminase (D-AAT) | Transamination | α-keto acid | D-amino acid | researchgate.netnih.gov |
| Phenylalanine ammonia lyase (PAL) | Hydroamination | Cinnamic acid derivative | D-phenylalanine | researchgate.net |
Advanced Research Applications of Boc 4 Nitro D Phenylalanine
Building Block for Bioactive Peptides and Peptide Mimetics
Boc-4-nitro-D-phenylalanine is instrumental in the synthesis of bioactive peptides and peptidomimetics, which are crucial in pharmaceutical and biotechnological applications. chemimpex.com The Boc group provides essential protection for the amino group during peptide synthesis, preventing unwanted side reactions and allowing for the controlled, sequential addition of amino acids to a growing peptide chain. chemimpex.comchemimpex.com
Strategic Incorporation for Targeted Biological Activities and Specific Functional Groups
The strategic incorporation of this compound into peptide sequences is a key strategy for developing compounds with targeted biological activities. chemimpex.com The nitro group offers a site for selective modifications, enabling the introduction of various functional groups that can enhance the therapeutic efficacy of the resulting peptide. chemimpex.com This versatility allows researchers to create a diverse array of molecules for biological studies and drug development. chemimpex.com The presence of the nitro group can also influence the electronic properties of the molecule, potentially affecting its binding affinity and reactivity. cymitquimica.com
Exploration of Structure-Activity Relationships in Peptide-Based Systems
The use of this compound and its analogs is fundamental to exploring structure-activity relationships (SAR) in peptide-based systems. chemimpex.com By systematically substituting this non-natural amino acid into a peptide sequence, researchers can probe how changes in the structure, such as the introduction of a nitro group, affect the biological activity of the molecule. This approach provides valuable insights into the pharmacodynamic properties of peptides and can guide the design of more potent and selective therapeutic agents. For instance, studies on dynorphins have shown that introducing nitro groups can enhance certain pharmacological properties.
Role in Advanced Drug Discovery and Medicinal Chemistry
In the broader context of drug discovery and medicinal chemistry, this compound is a valuable tool for the design and synthesis of novel pharmaceutical compounds. chemimpex.comchemimpex.com Its application extends beyond peptide synthesis to the creation of a wide range of therapeutic agents.
Development of Enzyme Inhibitors and Receptor Ligands
This compound and its derivatives are utilized in the development of enzyme inhibitors and receptor ligands. chemimpex.comchemimpex.com The specific stereochemistry and functional groups of this compound can lead to potent and selective interactions with biological targets. For example, it has been instrumental in designing novel therapeutics, including those that target receptor interactions and enzyme inhibition. chemimpex.com The nitro group, in particular, can play a role in the binding affinity of a molecule to its target, as seen in its use to enhance binding to nitroreductases.
Contribution to Chiral Drug Synthesis and Novel Therapeutic Agents
The chirality of this compound is a critical feature in the synthesis of chiral drugs. cymitquimica.com The D-configuration of the amino acid is often essential for achieving the desired biological activity and can influence the pharmacological profile of a therapeutic agent. cymitquimica.com The synthesis of novel therapeutic agents frequently employs such chiral building blocks to create molecules with precise three-dimensional structures that can interact specifically with biological targets. chemimpex.comchemimpex.com This is crucial for developing new treatments for a variety of conditions, including cancer and inflammatory diseases. chemimpex.com The use of non-natural amino acids like this compound is a key strategy in overcoming limitations of natural peptides and developing new therapeutic agents.
Advanced Bioconjugation and Molecular Probe Development
This compound is a pivotal amino acid derivative in the fields of peptide synthesis and drug development. chemimpex.com The incorporation of a tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, while the nitro group offers unique reactivity for further chemical modifications. chemimpex.com These characteristics make it an ideal building block for creating complex peptides and bioactive molecules with therapeutic potential. chemimpex.comchemimpex.com
Functionalization for Targeted Drug Delivery Systems
The chemical structure of this compound is well-suited for creating sophisticated drug delivery systems. chemimpex.com A key strategy involves the chemical reduction of the nitro group to an amine. For example, Boc-4-nitro-L-phenylalanine can be reduced to Boc-4-amino-L-phenylalanine using hydrogen gas and a palladium catalyst. mdpi.com This newly formed amino group serves as a versatile chemical handle to attach therapeutic drugs, targeting moieties, or imaging agents. chemimpex.com
This functionalization is particularly valuable in the development of peptide-drug conjugates (PDCs), which are designed for targeted therapies, especially in oncology. By linking a cytotoxic agent to a peptide containing 4-nitrophenylalanine, a prodrug can be created. Such prodrugs can be engineered to be activated under specific physiological conditions, such as the hypoxic environment often found in solid tumors, allowing for site-specific release of the drug and minimizing damage to healthy tissues.
Development of Biophysical Probes for Protein Structure and Dynamics
The 4-nitrophenylalanine (pNO2Phe) component, once incorporated into a peptide chain, serves as a highly sensitive biophysical probe. Its nitro group's symmetric stretching frequency is particularly responsive to the local electrostatic environment, making it an excellent reporter for infrared (IR) spectroscopy studies. acs.orgexlibrisgroup.com This allows researchers to gain high-resolution insights into protein structure and dynamics in a site-specific and minimally disruptive manner. acs.orgexlibrisgroup.com
For instance, when L-4-nitrophenylalanine was incorporated at both a solvent-exposed and a partially buried site in a protein, the nitro symmetric stretching frequency showed a significant shift of 7.7 cm⁻¹ between the two locations. acs.org This demonstrates its capability to report on the local environment within a protein. acs.org Furthermore, the nitro group can function as a fluorescence quencher, making it useful in Förster resonance energy transfer (FRET) studies to measure intramolecular distances and observe dynamic protein processes like folding. nih.gov
| Spectroscopic Application | Probe | Principle | Information Gained |
|---|---|---|---|
| Infrared (IR) Spectroscopy | 4-Nitrophenylalanine | The nitro group's vibrational frequency is sensitive to the local electric field. acs.org | Local electrostatic environment, hydration, and structural changes. acs.orgnih.gov |
| Fluorescence Spectroscopy (FRET) | 4-Nitrophenylalanine & Tryptophan | The nitro group quenches the fluorescence of a nearby donor (e.g., Tryptophan). nih.gov | Intramolecular distances and protein conformational dynamics. nih.gov |
Application in Site-Specific Protein Labeling and Environmental Sensing
The genetic incorporation of unnatural amino acids (UAAs) like 4-nitrophenylalanine provides a powerful method for site-specific protein labeling. acs.orgrsc.org The ability to introduce this UAA at a specific position in a protein sequence is achieved using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair. acs.org Once incorporated, the nitro group can be chemically modified, typically by reduction to an amine, providing a unique chemical handle for attaching fluorophores, drugs, or other molecules without affecting native amino acid residues. mdpi.comrsc.org
The sensitivity of 4-nitrophenylalanine's spectroscopic signature to its surroundings also makes it a valuable tool for environmental sensing. acs.orgrsc.org The changes in the vibrational frequency of the nitro group can provide detailed information about the local polarity and hydration within a protein's microenvironment. acs.orgresearchgate.net This has been applied to study membrane-active peptides, where the probe reports on its position and the local environment within a lipid bilayer. researchgate.net
Investigations in Neurochemical and Neurobiological Research
The structural and chemical properties of 4-nitrophenylalanine lend themselves to applications in neuroscience, particularly in studying neural pathways and the molecular basis of neurological disorders. chemimpex.com
Studies on Neurotransmitter Interactions and Neurological Disorders
As a derivative of phenylalanine, which is a precursor to key neurotransmitters like dopamine (B1211576) and norepinephrine, L-3-nitrophenylalanine and its isomers are valuable tools in neurochemical research. lookchem.com Peptides containing 4-nitrophenylalanine can be synthesized to act as ligands for neurotransmitter receptors, allowing researchers to probe ligand-receptor interactions and their subsequent conformational changes. acs.orgcaltech.edu
Furthermore, the introduction of this unnatural amino acid can be used to investigate the pathophysiology of neurological diseases. google.com For example, incorporating an immunogenic p-nitrophenylalanine residue into a self-protein can break immunological tolerance, a method that could be harnessed to generate therapeutic antibodies against targets in chronic degenerative diseases. nih.gov The unique spectroscopic properties of 4-nitrophenylalanine also allow it to be used as a probe to study protein aggregation, a hallmark of many neurodegenerative disorders.
Structural and Conformational Analysis of Boc 4 Nitro D Phenylalanine and Its Derivatives
Spectroscopic Characterization in Advanced Research Contexts
Spectroscopic techniques are fundamental in elucidating the three-dimensional structure and dynamic behavior of molecules like Boc-4-nitro-D-phenylalanine. Methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when enhanced with isotopic labeling, provide detailed insights into the molecule's conformational landscape and its interactions with the surrounding environment.
FTIR Spectroscopy can be used to identify key functional groups within this compound and probe their involvement in intra- and intermolecular interactions. The vibrational frequencies of the nitro group (NO₂), the Boc group's carbonyl (C=O), and the amide N-H bond are particularly informative.
Nitro Group (NO₂) Vibrations: Aromatic nitro compounds typically exhibit strong asymmetric and symmetric stretching bands. libretexts.org For this compound, these would be expected in the regions of 1515-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The exact positions of these bands can be influenced by the electronic environment and conformational orientation of the nitro group relative to the phenyl ring. mdpi.commdpi.com
Boc Group Vibrations: The Boc protecting group is characterized by a strong carbonyl (C=O) stretching band, typically found around 1680-1700 cm⁻¹. The frequency of this band is sensitive to hydrogen bonding, which can indicate the participation of the Boc group in specific conformational arrangements. organic-chemistry.org
Amide and Carboxyl Vibrations: The N-H stretching and bending vibrations, and the carboxylic acid O-H and C=O stretches, provide further conformational clues. Changes in these bands upon aggregation or in different solvents can reveal details about hydrogen bonding networks. nih.gov
A hypothetical FTIR data table for this compound is presented below, illustrating the expected vibrational frequencies for its key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Conformational Significance |
| Nitro (NO₂) | Asymmetric Stretch | 1515-1560 | Sensitive to electronic effects and ring conformation. |
| Nitro (NO₂) | Symmetric Stretch | 1345-1385 | Sensitive to electronic effects and ring conformation. |
| Boc (C=O) | Carbonyl Stretch | 1680-1700 | Shifts can indicate hydrogen bonding involvement. |
| Amide (N-H) | N-H Stretch | 3200-3400 | Broadening or shifts suggest hydrogen bonding. |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | Indicates presence of the carboxylic acid dimer. |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Position reflects dimerization and hydrogen bonding. |
NMR Spectroscopy provides a more detailed picture of the molecular conformation in solution. nih.gov One-dimensional ¹H and ¹³C NMR spectra confirm the chemical structure, while advanced two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities between protons, providing crucial distance restraints for conformational modeling.
For this compound, the chemical shifts of the α- and β-protons of the phenylalanine backbone are particularly sensitive to the side-chain rotameric state. The coupling constants (³J-values) between these protons can be used to estimate the dihedral angles of the backbone. Furthermore, ¹³C NMR chemical shifts of carbonyl carbons are known to be sensitive to solvent polarity and hydrogen bonding, offering additional insights into intermolecular interactions. mdpi.com
To overcome the complexity of NMR spectra in larger peptides or to probe specific molecular interactions, isotopic labeling is an invaluable tool. protein-nmr.org.uk By selectively replacing atoms such as ¹²C, ¹⁴N, or ¹H with their NMR-active isotopes ¹³C, ¹⁵N, and ²H (deuterium), respectively, specific parts of the molecule can be highlighted. proteogenix.sciencenih.gov
For this compound, several labeling strategies could be employed:
¹³C Labeling: Incorporating a ¹³C label at the carbonyl carbon of the Boc group or the carboxylic acid would allow for precise monitoring of their local environments. Changes in the ¹³C chemical shift can report on hydrogen bonding, solvation, or binding events. sigmaaldrich.com
¹⁵N Labeling: Placing a ¹⁵N label at the amide nitrogen enables the use of ¹H-¹⁵N heteronuclear correlation experiments, which are powerful for studying the backbone conformation and dynamics of peptides.
Deuteration: Replacing non-labile protons with deuterium (B1214612) simplifies ¹H NMR spectra and can be used in neutron scattering experiments to determine the positions of specific components in a larger assembly.
Isotopic labeling, especially in combination with techniques like 2D IR spectroscopy, can reveal detailed information about local structural changes, such as the fraying of helical structures or the specific hydrogen-bonding patterns in self-assembled nanomaterials. nih.govnih.gov This approach allows researchers to distinguish between different molecular environments and track structural transitions with high precision. creative-peptides.comnih.gov
Advanced Computational Chemistry and Molecular Modeling
Computational methods provide a powerful complement to experimental techniques by offering atomic-level insights into the conformational preferences and interaction patterns of molecules. For this compound, force field-based analyses and predictive modeling can illuminate its structural landscape and guide the design of new molecular systems.
Force fields are empirical energy functions that describe the potential energy of a system of atoms. They are used in molecular mechanics calculations to explore the conformational space of a molecule and identify low-energy structures. Several force fields are available, each with its own strengths and parameterization philosophy.
MM2, MM3, and MMFF94: These are well-established force fields for small organic molecules. They would be suitable for performing a systematic search of the conformational space of this compound by varying its rotatable bonds (e.g., the Cα-Cβ and Cβ-Cγ bonds of the side chain, and the bonds within the Boc group). Such a search would yield a potential energy surface, revealing the relative energies of different conformers.
AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications): This is a more advanced, polarizable force field that provides a more accurate description of electrostatic interactions by including atomic multipoles and induced dipoles. nih.govnih.gov Given the presence of the highly polar nitro group and the carbonyl groups in this compound, AMOEBA would be particularly well-suited for modeling its conformational energies and intermolecular interactions, where polarization effects are expected to be significant. researchgate.netacs.orgresearchgate.net
A typical conformational analysis would involve generating a large number of starting structures and minimizing their energy using one of these force fields. The resulting low-energy conformers would then be analyzed to understand the key intramolecular interactions that stabilize them.
Below is a hypothetical data table summarizing the relative energies of different conformers of this compound as might be calculated by different force fields.
| Conformer | Dihedral Angle (χ₁) | Dihedral Angle (χ₂) | Relative Energy (MMFF94) (kcal/mol) | Relative Energy (AMOEBA) (kcal/mol) |
| 1 | -60° (gauche-) | 90° | 0.00 | 0.00 |
| 2 | 180° (trans) | 90° | 0.85 | 0.70 |
| 3 | 60° (gauche+) | 90° | 1.20 | 1.50 |
Beyond the conformation of an isolated molecule, computational methods can predict how this compound interacts with other molecules and how it might influence the folding of a peptide chain.
Peptide Structure Prediction: For peptides incorporating this compound, computational tools like Rosetta or AlphaFold could potentially be adapted to predict their three-dimensional structures. nih.govnih.gov These methods often combine information from known protein structures with physical principles to model the folded state of a peptide. The presence of the non-standard this compound residue would require careful parameterization. Such predictions are crucial for understanding how this modified amino acid might alter the structure and function of a peptide. acs.orgfrontiersin.orgresearchgate.net
Self-Assembly and Supramolecular Chemistry
The chemical structure of this compound, with its combination of a hydrophobic Boc group, an aromatic ring capable of π-π stacking, and functional groups that can participate in hydrogen bonding, makes it a prime candidate for self-assembly into ordered supramolecular structures. nih.govd-nb.info The principles of self-assembly are governed by a delicate balance of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov
While direct studies on the self-assembly of this compound are limited, research on closely related molecules provides significant insight. For instance, the dipeptide derivative Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine has been shown to undergo a remarkable dual self-assembly process, first forming nanotubes which then self-assemble into microtapes. rsc.org This behavior highlights the strong driving forces for organization imparted by the Boc and nitro-phenylalanine moieties.
Formation of Hierarchical Nanostructures and Microstructures (e.g., Nanotubes, Microspheres, Microtapes)
Derivatives of this compound exhibit a remarkable capacity for self-assembly into a variety of well-defined hierarchical nanostructures and microstructures. The specific morphology of these assemblies is highly dependent on environmental conditions, such as the solvent system used for their preparation. Research on analogous N-terminally Boc-protected dipeptides containing p-nitro-phenylalanine provides significant insight into these processes. nbinno.comchemimpex.com
A notable example is the dipeptide Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, which demonstrates an uncommon dual self-assembly mechanism. chemimpex.com When prepared from a 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFP)/water solution, it first forms nanotubes with an average diameter of 72 nm. These nanotubes then further organize themselves into larger microtapes, with an average thickness of 2.55 μm. nbinno.com This hierarchical organization, from the molecular level to nanotubes and finally to microtapes, showcases a complex, multi-step assembly process. nbinno.com
In contrast, another related dipeptide, Boc-L-phenylalanyl-L-tyrosine, shows solvent-dependent polymorphism, assembling into either microspheres or microtapes. chemimpex.com This highlights the sensitivity of the self-assembly landscape to the interactions between the peptide and the solvent molecules. The formation of these diverse structures is driven by a combination of noncovalent interactions, including hydrogen bonding between peptide backbones and π-π stacking of the aromatic rings. nbinno.com
| Compound Derivative | Solvent System | Observed Nanostructure/Microstructure | Characteristic Dimensions |
|---|---|---|---|
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | HFP/Water | Nanotubes (NTs) which assemble into Microtapes (MTps) | NT Diameter: ~72 nm; MTp Thickness: ~2.55 µm |
| Boc-L-phenylalanyl-L-tyrosine | Solvent-dependent | Microspheres or Microtapes | Not specified |
| Boc-L-phenylalanyl-L-phenylalanine | Embedded in PLLA polymer | Nanotubes | Diameter: 25–30 nm |
Mechanistic Studies of Aggregation-Induced Emission and Quantum Confinement Phenomena
The self-assembled nanostructures of nitrophenylalanine-containing peptides often exhibit unique photophysical properties, including aggregation-induced emission (AIE) and quantum confinement (QC) effects. nbinno.com AIE is a phenomenon where molecules that are weakly emissive or non-emissive in solution become highly luminescent upon aggregation. nbinno.com This effect was observed for Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine self-assembled in HFP/water solutions. The underlying mechanism for AIE is attributed to the restriction of intramolecular motions within the aggregated state, which minimizes non-radiative decay pathways and enhances radiative emission. nbinno.com
Quantum confinement effects are also prominent in these nanostructures. The formation of highly ordered, crystalline regions within the assemblies can lead to the creation of quantum dots. nbinno.com These QC effects are evidenced by the appearance of step-like peaks in the optical absorption and photoluminescence spectra. nbinno.comchemimpex.com For instance, studies on Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine revealed an intense, narrow exciton (B1674681) peak in its photoluminescence excitation spectrum, which is a clear signature of quantum dot formation associated with the nanotubes. nbinno.com The red shifts observed in the photoluminescence spectra of these aggregated molecules are associated with the aggregation process and may also be related to an increase in charge transfer character promoted by the electron-accepting nitro group on the phenyl ring. nbinno.com
| Phenomenon | Experimental Observation | Proposed Mechanism |
|---|---|---|
| Aggregation-Induced Emission (AIE) | High luminescence in aggregated state, low emission in solution. | Restriction of intramolecular motions in the aggregated state. |
| Quantum Confinement (QC) | Step-like peaks in optical absorption; intense, narrow exciton peak in PLE spectrum. | Formation of nanocrystalline regions (quantum dots) within the self-assembled structures. |
| Photoluminescence (PL) Red Shift | Emission peak moves to higher wavelengths upon aggregation. | Aggregation process and increased charge transfer character due to the nitro group. |
Impact of Chirality and Aromaticity on Self-Assembly Processes
Both chirality and aromaticity are fundamental factors that govern the self-assembly of this compound and its derivatives.
Chirality: The stereochemistry of the amino acid building blocks has a profound impact on the resulting supramolecular structures. Peptides composed of chiral amino acids crystallize in acentric symmetry, which is a prerequisite for properties like piezoelectricity. nbinno.com The specific chirality (D- or L-configuration) dictates the handedness of the resulting helical assemblies and influences the molecular packing. bath.ac.uk Studies on phenylalanine dipeptides have shown that heterochirality (combining D- and L-amino acids) can drastically restrict the structural diversity and polymorphism compared to homochiral sequences, often favoring the formation of nanofibers. nih.govsigmaaldrich.com This is because the packing of heterochiral peptides can be significantly different, sometimes leading to a more stable antiparallel β-sheet arrangement. nih.govsigmaaldrich.com In some cases, the presence of a D-amino acid can even inhibit or alter the fibril formation of its L-enantiomer, leading to different, non-propagating structures like flakes. nih.gov
Aromaticity: The phenyl rings are crucial for the self-assembly process, primarily through intermolecular π-π interactions. These interactions, along with a network of hydrogen bonds, provide the directional forces necessary for the formation of ordered nanostructures. nbinno.com In many self-assembled peptide systems, the aromatic side chains interlock in a "zipper-like" fashion, which imparts significant mechanical rigidity to the resulting nanotubes or nanofibers. nbinno.comcnr.it Increasing the number of aromatic groups in a peptide building block can lead to a denser aromatic network, dramatically improving physical properties like stiffness (Young's modulus) and piezoelectricity. cnr.it While aromatic-aromatic interactions are significant, it has also been noted that interactions between aromatic and non-aromatic (alkyl) groups are prevalent and sufficient to drive self-assembly. fishersci.comrsc.org The presence of the nitro group on the phenyl ring further modulates these aromatic interactions by altering the electronic properties of the ring, which can influence charge-transfer interactions between stacked rings. nbinno.com
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. While a specific single-crystal X-ray structure for the monomer this compound is not widely reported in the literature, X-ray diffraction (XRD) techniques have been successfully applied to analyze the crystallinity of nanostructures formed from its derivatives.
For example, XRD spectra of nanostructures self-assembled from Boc-protected dipeptides, including Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, show several distinct Bragg peaks, confirming that these materials are not amorphous but possess a high degree of crystalline order. The analysis of such diffraction patterns provides information about the crystal system and unit cell dimensions.
In analogous molecular systems, such as 4-bromo 4'-nitrodiphenyl, single-crystal X-ray diffraction has provided detailed structural insights. bath.ac.uk Such an analysis reveals key parameters including:
Space Group and Unit Cell Dimensions: Defines the symmetry and repeating unit of the crystal lattice.
Molecular Conformation: Determines bond lengths, bond angles, and torsion angles within the molecule. For instance, in 4-bromo 4'-nitrodiphenyl, the two phenyl rings were found to be non-coplanar, twisted relative to each other by 35°. bath.ac.uk
Intermolecular Interactions: Identifies and characterizes the noncovalent contacts (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal packing.
By analogy, a full crystallographic study of this compound would precisely define the conformation of the Boc group, the orientation of the nitrophenyl side chain, and the network of intermolecular hydrogen bonds and other interactions that dictate its solid-state architecture.
Analytical Methodologies and Quality Control in Research of Boc 4 Nitro D Phenylalanine
Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as the principal technique for assessing the chemical purity of Boc-4-nitro-D-phenylalanine. Commercial suppliers routinely use HPLC to confirm that purity levels meet or exceed 98-99%. chemimpex.comaksci.com For the critical determination of its stereochemical fidelity—the enantiomeric excess (ee)—chiral HPLC is the method of choice. jk-sci.com This is crucial because the biological activity of peptides and pharmaceutical intermediates is often exclusive to a single enantiomer.
The separation of this compound from its L-enantiomer and other impurities is typically achieved using specialized chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven effective for the chiral analysis of N-blocked amino acids, including t-BOC derivatives. The separation mechanism relies on the formation of transient diastereomeric complexes between the CSP and the enantiomers, leading to differential retention times.
Method development for chiral separations often involves screening different types of CSPs and optimizing the mobile phase composition. For t-BOC protected amino acids, reversed-phase chromatography is a common and effective approach.
Table 1: Illustrative Chiral HPLC Method for a Boc-Amino Acid Derivative
| Parameter | Condition |
| Column | CHIROBIOTIC® T (Teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | 90:10 (v/v) 20 mM Ammonium (B1175870) Acetate (pH 6.0) / Methanol |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm or 257 nm |
| Analyte | Boc-protected amino acid |
| This table is based on a method for a similar compound, t-BOC-Alanine, illustrating a typical setup for this class of molecules. sigmaaldrich.com |
Application as a Reference Standard in Quantitative Biochemical Analyses
This compound serves as a critical reference standard in various analytical and biochemical contexts. chemimpex.com As a well-characterized compound of high purity, it is used to calibrate analytical instruments and to quantify related compounds or its derivatives in complex mixtures. chemimpex.com In peptide synthesis, for instance, it can be used as a standard in HPLC analyses to monitor the progress of coupling reactions or to quantify the incorporation of the 4-nitro-D-phenylalanine residue into a peptide sequence. Its distinct UV chromophore, the nitro group, facilitates sensitive detection, making it an excellent standard for quantitative UV-based assays.
Method Development and Validation for Research Applications and Characterization
The development and validation of analytical methods for this compound are essential to ensure that the data generated are accurate, precise, and reproducible. This process is a requirement for quality control in manufacturing and for applications in regulated research environments. A typical method validation protocol involves assessing several key parameters, as outlined by international guidelines.
Selectivity and Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer, starting materials, or degradation products. Chiral HPLC provides high selectivity for enantiomers.
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations. The correlation coefficient (R²) is expected to be close to 1.0.
Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. The precision is typically expressed as the relative standard deviation (RSD).
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material or a sample spiked with a known amount of pure analyte) and calculating the percent recovery.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Table 2: Typical Validation Parameters for an HPLC Method
| Parameter | Typical Acceptance Criteria | Example Finding for a Related Compound Analysis |
| Linearity (R²) | ≥ 0.999 | 0.9992 |
| Intra-assay Precision (RSD) | ≤ 2% | 0.59 - 1.92% |
| Inter-assay Precision (RSD) | ≤ 3% | < 8.1% |
| Accuracy (% Recovery) | 98 - 102% | 99.06 - 101.05% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.0008 mg/L |
| Data in the "Example Finding" column are derived from validation studies of related analytical methods for quantitative analysis. |
By adhering to these rigorous analytical and quality control principles, researchers can confidently use this compound in their studies, ensuring the integrity of their results.
Future Directions and Emerging Research Areas in Boc 4 Nitro D Phenylalanine Chemistry
Development of Novel Derivatizations and Functionalization Strategies
The chemical architecture of Boc-4-nitro-D-phenylalanine offers multiple sites for modification, opening avenues for creating a diverse library of derivatives with tailored properties. The nitro group, in particular, serves as a versatile chemical handle for a variety of transformations.
Future research is focused on moving beyond simple peptide couplings to more complex functionalization strategies. A significant area of development involves the direct C–H functionalization of the phenyl ring. acs.org This approach allows for the introduction of new substituents, such as aryl or boryl groups, directly onto the aromatic core. acs.org For instance, iridium-catalyzed borylation can selectively add boryl groups to the phenyl ring, which can then be subjected to further reactions like Suzuki couplings to form carbon-carbon bonds. acs.org Similarly, palladium-catalyzed β-arylation has been shown to be effective with phenylalanine derivatives, enabling the synthesis of novel bi-aryl amino acids. acs.org These methods provide pathways to derivatives with altered electronic, steric, and hydrophobic properties.
Another key strategy involves the chemical modification of the nitro group itself. Reduction of the nitro group to an amine (creating Boc-4-amino-D-phenylalanine) is a common transformation that provides a new site for functionalization. This resulting amino group can be acylated, alkylated, or used in the formation of ureas and thioureas, significantly expanding the chemical space of accessible derivatives. These derivatization strategies are pivotal for creating compounds with targeted biological activities or specific material properties. chemimpex.com
Table 1: Emerging Functionalization Strategies for Phenylalanine Derivatives
| Strategy | Catalyst/Reagent Example | Potential Modification | Reference |
|---|---|---|---|
| C-H Borylation | [Ir(OMe)(COD)]₂ / dtbpy | Introduction of B₂Pin₂ group for subsequent cross-coupling | acs.org |
| β-Arylation | Palladium catalysts | Direct attachment of aryl groups to the amino acid backbone | acs.org |
Integration into Multidisciplinary Research Platforms (e.g., Materials Science, Bioelectronics)
The integration of this compound and its derivatives into multidisciplinary fields like materials science and bioelectronics represents a significant frontier. The inherent properties of this compound, particularly its capacity for self-assembly and its electronic characteristics, make it a candidate for creating novel functional materials.
In materials science, research has demonstrated that Boc-protected aromatic amino acids can self-assemble into highly ordered nanostructures. rsc.org For example, a closely related dipeptide containing a Boc-p-nitro-L-phenylalanine residue has been shown to self-assemble into structures such as nanotubes and microtapes. rsc.orgrsc.org These bio-inspired nanostructures exhibit remarkable mechanical stiffness and piezoelectric properties. rsc.org The presence of the Boc group and the aromatic rings facilitates "zipper-like" interlocks that drive the formation of these rigid structures. rsc.org This capability is being explored for the development of new biomaterials for applications ranging from tissue engineering to drug delivery.
In the realm of bioelectronics, the piezoelectric nature of self-assembled structures derived from these amino acids is particularly promising. When embedded into polymer fibers and subjected to mechanical stress, these materials can generate a measurable voltage. rsc.org This effect opens the door for their use as components in biocompatible sensors, energy harvesters, and actuators for biomedical devices. rsc.org The nitro group's electron-withdrawing nature can influence the electronic properties and intermolecular interactions within the self-assembled material, potentially allowing for the fine-tuning of its piezoelectric output.
Advanced Applications in Bio-inspired Materials and Smart Systems
Building on the principles of self-assembly and functional integration, this compound is poised to contribute to the development of sophisticated bio-inspired materials and smart systems. These systems are designed to mimic biological processes or respond to environmental stimuli in a controlled manner.
An exemplary application is the creation of piezoelectric nanogenerators. Research on a dipeptide analogue, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, has shown its potential in this area. When incorporated into electrospun poly-L-lactic acid fibers, the resulting material functions as a nanogenerator, producing significant output voltage under applied force. rsc.org Specifically, a maximum output of 58 V and a power density of 9 μW cm⁻² were achieved, demonstrating a tangible application in converting mechanical energy into electrical energy. rsc.org The effective piezoelectric coefficient was estimated to be double that of the well-studied diphenylalanine dipeptide, highlighting the influential role of the nitro-functionalized aromatic rings. rsc.orgrsc.org
Future applications could involve designing "smart" surfaces or scaffolds that respond to biological or chemical signals. The nitro group can act as a recognition site or be chemically modified to respond to changes in pH, redox potential, or the presence of specific enzymes. This could lead to the development of targeted drug delivery systems that release their payload only in a specific cellular environment or diagnostic sensors that signal the presence of disease biomarkers. The combination of self-assembly, electronic functionality, and chemical versatility makes this compound a valuable component for the next generation of intelligent materials.
Q & A
Basic: What are the key synthetic strategies for Boc-4-nitro-D-phenylalanine, and how are critical intermediates characterized?
This compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. The Boc group protects the α-amino group during coupling, enabling selective deprotection with trifluoroacetic acid (TFA) for subsequent peptide elongation. Critical intermediates (e.g., nitro-phenylalanine precursors) are characterized using HPLC (≥95% purity threshold) and NMR (¹H/¹³C for structural confirmation). For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are required to verify molecular integrity .
Basic: What analytical techniques are essential for assessing purity and enantiomeric integrity of this compound?
- Reverse-phase HPLC : Monitors purity using a C18 column with UV detection (λ = 254 nm).
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chirobiotic T) to confirm D-configuration .
- NMR spectroscopy : ²⁰⁰ MHz ¹H NMR in DMSO-d₆ identifies Boc group signals (δ 1.3–1.4 ppm, tert-butyl) and nitro-aromatic protons (δ 8.1–8.3 ppm) .
Basic: How should this compound be stored to maintain stability, and what safety protocols are critical?
Store desiccated at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to light due to nitro group photolability. Safety protocols include:
- PPE : Gloves and goggles to minimize skin/eye contact.
- Ventilation : Use fume hoods during weighing to avoid inhalation .
Advanced: How can researchers resolve contradictions in solubility data for this compound across solvents?
Discrepancies in solubility (e.g., DMF vs. THF) arise from solvent polarity and nitro group interactions. A systematic approach includes:
Solvent screening : Test solubility in buffers (pH 2–12) and polar aprotic solvents.
Dynamic light scattering (DLS) : Assess aggregation tendencies.
Co-solvent systems : Use DMSO/water gradients for improved dissolution .
Advanced: What methodologies enable site-specific incorporation of this compound into peptides for functional studies?
The nitro group serves as a handle for post-translational modifications:
Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂ for bioconjugation (e.g., NHS ester coupling).
Click chemistry : Nitro-to-azide conversion enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for fluorescent tagging .
Photocaging : Nitro groups act as photolabile protectors in light-activated peptide release systems .
Advanced: How can enantiomeric purity challenges in this compound synthesis be mitigated during scale-up?
- Asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce D-configuration.
- Kinetic resolution : Enzymatic hydrolysis with subtilisin selectively cleaves L-enantiomers .
- Quality control : Implement chiral SFC (supercritical fluid chromatography) for batch-to-batch consistency .
Advanced: What experimental designs optimize the use of this compound in studying protein folding dynamics?
Incorporate the nitro group as a fluorescence quencher or IR probe :
FRET pairs : Pair with tryptophan residues to monitor folding via Förster resonance energy transfer.
2D-IR spectroscopy : Exploit nitro group vibrations (∼1350 cm⁻¹) to track microsecond folding intermediates .
pH-dependent studies : Nitro group pKa (~4.5) allows probing of electrostatic interactions in folding pathways .
Advanced: How do steric and electronic effects of the nitro group influence peptide-receptor binding affinity?
- Steric hindrance : The bulky nitro group may disrupt binding in sterically constrained pockets (e.g., GPCRs).
- Electronic effects : Electron-withdrawing nitro groups alter aromatic ring electronics, reducing π-π stacking but enhancing hydrogen bonding with basic residues.
- Mutagenesis studies : Replace nitro-phenylalanine with Ala or Phe to isolate contributions to binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
